

A Technical Guide to 5-Methoxybenzofurazan and its N-Oxide Derivative

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methoxybenzofurazan

Cat. No.: B1295361

[Get Quote](#)

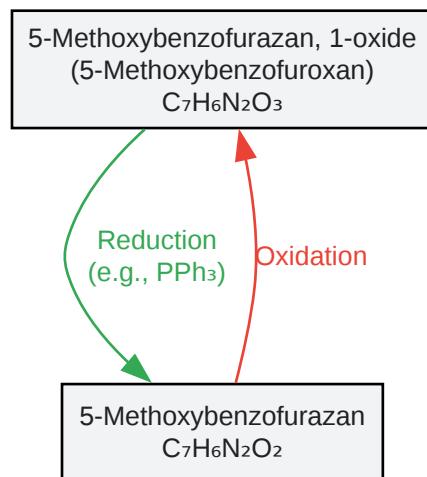
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the physicochemical properties and synthetic approaches for **5-Methoxybenzofurazan** and its corresponding N-oxide, **5-Methoxybenzofurazan**, 1-oxide (also known as 5-Methoxybenzofuroxan). Due to the potential for ambiguity in nomenclature, this document distinctly separates the information for each compound to ensure clarity for research and development activities.

Core Compound Identification and Properties

A critical point of clarification is the distinction between **5-Methoxybenzofurazan** and its N-oxide derivative. The presence of the N-oxide significantly alters the molecular weight and chemical properties of the compound. The following tables summarize the key identifiers and physicochemical data for each molecule.

5-Methoxybenzofurazan


Property	Value	Reference(s)
CAS Number	4413-48-3	
Molecular Formula	C ₇ H ₆ N ₂ O ₂	
Molecular Weight	150.14 g/mol	
Melting Point	98-102 °C	
Synonyms	5-Methoxy-2,1,3-benzoxadiazole	

5-Methoxybenzofurazan, 1-oxide (5-Methoxybenzofuroxan)

Property	Value	Reference(s)
CAS Number	7791-49-3, 3524-06-9	[1] [2]
Molecular Formula	C ₇ H ₆ N ₂ O ₃	[1] [2]
Molecular Weight	166.13 g/mol	[1] [2]
Melting Point	115-117 °C	[2]
Synonyms	5-Methoxybenzofuroxan, 5-Methoxy-2,1,3-benzoxadiazole 1-oxide	[1]

Synthesis and Interconversion

The synthesis of these compounds typically involves the cyclization of a substituted o-nitroaniline. The benzofuroxan (N-oxide) is an intermediate in the synthesis of the corresponding benzofurazan. The relationship between these two compounds is a straightforward reduction/oxidation reaction.

[Click to download full resolution via product page](#)

Chemical relationship between **5-Methoxybenzofurazan** and its N-oxide.

Experimental Protocols

While specific detailed protocols for the 5-methoxy derivatives are not readily available in the cited literature, a general and adaptable two-step synthesis protocol is described below based on the synthesis of related benzofurazans and their N-oxides.[3][4]

Part 1: Synthesis of 5-Methoxybenzofurazan, 1-oxide

This procedure is adapted from the synthesis of 2,1,3-benzoxadiazole-1-oxide.[4]

Materials:

- 4-Methoxy-2-nitroaniline
- Sodium hypochlorite solution (e.g., >10% activated chlorine)
- Tetrabutylammonium bromide
- Potassium hydroxide (KOH) solution (50% wt)
- Diethyl ether
- Dichloromethane (CH₂Cl₂)

Procedure:

- In a suitable flask, prepare a mixture of 4-methoxy-2-nitroaniline, a catalytic amount of tetrabutylammonium bromide, diethyl ether, and the KOH solution.
- To this vigorously stirred mixture, add the sodium hypochlorite solution dropwise at room temperature. The reaction is exothermic and should be controlled.
- After the addition is complete, continue stirring at room temperature for several hours (e.g., 7 hours) to ensure the reaction goes to completion.
- Separate the organic layer. Extract the aqueous layer multiple times with dichloromethane.
- Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude **5-Methoxybenzofurazan**, 1-oxide, which can be used in the next step without further purification or can be purified by recrystallization.

Part 2: Synthesis of **5-Methoxybenzofurazan**

This procedure involves the reduction of the N-oxide synthesized in Part 1.[\[3\]](#)[\[4\]](#)

Materials:

- **5-Methoxybenzofurazan**, 1-oxide (from Part 1)
- Triphenylphosphine (PPh_3)
- Toluene

Procedure:

- In a round-bottom flask, dissolve the crude **5-Methoxybenzofurazan**, 1-oxide in toluene.
- Add a slight molar excess of triphenylphosphine to the solution.
- Heat the mixture to reflux and maintain for a period of time (e.g., 3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

- Upon completion, cool the reaction mixture. The triphenylphosphine oxide byproduct may precipitate and can be removed by filtration.
- Evaporate the solvent from the filtrate to yield the crude product.
- The crude **5-Methoxybenzofurazan** can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Note: As with any chemical synthesis, appropriate personal protective equipment should be worn, and the reaction should be carried out in a well-ventilated fume hood. Reaction conditions may need to be optimized for the specific substrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Methoxybenzofurazan, 1-oxide [webbook.nist.gov]
- 2. 5-甲氧基苯并呋喃 3-氧化物 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to 5-Methoxybenzofurazan and its N-Oxide Derivative]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295361#5-methoxybenzofurazan-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com